molecular formula C24H33FO6 B1673477 Flurandrenolide CAS No. 1524-88-5

Flurandrenolide

Cat. No. B1673477
CAS RN: 1524-88-5
M. Wt: 436.5 g/mol
InChI Key: POPFMWWJOGLOIF-XWCQMRHXSA-N
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Description

Flurandrenolide is a corticosteroid used to treat various skin conditions. It is typically employed as a cream or an ointment, and is also used as a polyethylene tape with an adhesive . It is used to help relieve redness, itching, swelling, or other discomfort caused by skin conditions .


Molecular Structure Analysis

Flurandrenolide has a molecular formula of C24H33FO6 and a molecular weight of 436.51 . There are two crystallographically independent flurandrenolide molecules. The cyclohexenone rings in both molecules adopt different half-chair conformations .


Physical And Chemical Properties Analysis

Flurandrenolide is a white to off-white, fluffy, crystalline powder and is odorless . It has a molecular weight of 436.51 and a chemical formula of C24H33FO6 .

Scientific Research Applications

Glucocorticoid Properties and Gene Expression

Flurandrenolide is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic properties. It functions by interacting with specific cytoplasmic glucocorticoid receptors, leading to the activation of glucocorticoid receptor-mediated gene expression. This process results in the induction of certain anti-inflammatory proteins and the inhibition of inflammatory mediators, effectively reducing chronic inflammation and autoimmune reactions (Definitions, 2020).

Treatment of Psoriasis

A study demonstrated the efficacy of flurandrenolide tape in treating psoriasis, especially in plaque psoriasis. In a bilateral paired-comparison study involving thirty patients, flurandrenolide tape showed greater clearing of psoriatic plaques in terms of erythema, scaling, induration, and overall treatment success compared to diflorasone diacetate ointment (Krueger et al., 1998).

Phototherapy and Transmittance Properties

Research has investigated the extent to which flurandrenolide tape may block ultraviolet (UV) light, thus potentially interfering with phototherapy for psoriasis. The study found that while flurandrenolide tape has considerable UV absorption, especially in the UVC range, its transmittance increases with longer wavelengths. This implies that adjustments in UV dose or tape removal might be necessary during UVB phototherapy, although the tape may be left in place during PUVA therapy (Setaluri et al., 2000).

Development of New Cream Vehicle

A study on the development of a new cream vehicle for flurandrenolide aimed to optimize drug solubility and minimize irritation potential. The research employed vasoconstriction tests to scientifically select the creambase and determine the least irritating concentration through irritation testing. The final studies included double-blind comparisons with the previous formulation in the treatment of psoriatic patients (Jones et al., 1978).

Skin Penetration Studies

A study focused on the penetration of flurandrenolide through skin layers, investigating its relationship with the vehicle's properties and Log D values. The research revealed that the formulation significantly affects the diffusion of flurandrenolide, with ointments showing higher penetration into the epidermis and dermis compared to creams. The study highlights the importance of considering vehicle properties in the effectiveness of topically applied glucocorticoids like flurandrenolide (Carrer et al., 2018).

Structural Analysis

A study on the structure of flurandrenolide provided detailed insights into its molecular arrangement. The research identified two crystallographically independent flurandrenolide molecules and analyzed their conformations. Understanding the structure of such compounds is essential for drug development and pharmacological studies (Tanaka et al., 2005).

Safety And Hazards

Flurandrenolide should be used with caution. It is only for use on the skin and should not get into your eyes or mouth. Avoid use on the face, in the genital and rectal areas, and in skin creases and armpits unless directed by your doctor . It should be protected from light and stored in tight containers at a temperature less than 40 deg C, preferably between 15-30 deg C; freezing should be avoided .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
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InChI Key

POPFMWWJOGLOIF-XWCQMRHXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Source PubChem
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Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F
Source PubChem
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Molecular Formula

C24H33FO6
Source PubChem
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DSSTOX Substance ID

DTXSID2047434
Record name Flurandrenolide
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Molecular Weight

436.5 g/mol
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Physical Description

Solid
Record name Flurandrenolide
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Solubility

Insoluble, FREELY SOL IN CHLOROFORM; SOL IN METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER & ETHER, 5.78e-02 g/L
Record name Flurandrenolide
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Mechanism of Action

Flurandrenolide is a topical corticosteroid. It is normally applied to a plastic tape called Cordran. Cordran is primarily effective because of its anti-inflammatory, antipruritic, and vasoconstrictive actions. Flurandrenolide, which is slowly released from the Cordran tape, binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver., The mechanism of the anti-inflammatory effect of topical corticosteroids is not completely understood. Various laboratory methods, including vasoconstrictor assays, are used to compare and predict potencies and/or clinical efficacies of the topical corticosteroids. There is some evidence to suggest that a recognizable correlation exists between vasoconstrictor potency and therapeutic efficacy in man. Corticosteroids with antiinflammatory activity may stabilize cellular and lysosomal membranes. There is also the suggestion that the effect on the membranes of lysosomes prevents the release of proteolytic enzymes and, thus, plays a part in reducing inflammation. /Topical corticosteroids/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/
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Product Name

Flurandrenolide

Color/Form

Crystals from acetone + hexane, WHITE TO OFF-WHITE, FLUFFY CRYSTALLINE POWDER

CAS RN

1524-88-5
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Melting Point

247-255 °C, 251 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
863
Citations
R TANAKA, M HARAMURA, A TANAKA… - Analytical Sciences: X …, 2005 - jstage.jst.go.jp
… Flurandrenolide was crystallized as a methanol solvate. A … independent flurandrenolide molecules and a methanol … crystallographically independent flurandrenolide molecules drawn by …
Number of citations: 1 www.jstage.jst.go.jp
GG Krueger, MA O'Reilly, M Weidner… - Journal of the American …, 1998 - Elsevier
… We conclude that flurandrenolide tape is highly effective in the treatment of psoriatic plaques. In this study, the flurandrenolide tape offered significantly greater and more rapid …
Number of citations: 27 www.sciencedirect.com
R Pearlman, BS Rutherford, KM Pozsgai… - International journal of …, 1984 - Elsevier
Isolation and identification of the major degradation products of flurandrenolide occurring in its commercially marketed cream base are reported. The syntheses of these agents are …
Number of citations: 6 www.sciencedirect.com
I Kikuchi, M Jono - Archives of Dermatology, 1976 - jamanetwork.com
… tions of the flurandrenolide-treated tape and control tape, while … flurandrenolide while it was still present in the area treated with the control tape. The effectiveness of the flurandrenolide…
Number of citations: 21 jamanetwork.com
RF Brubaker, JA Halpin - Mayo Clinic Proceedings, 1975 - europepmc.org
Intraocular pressure was elevated in both eyes and a glaucomatous field defect developed in one eye of an 18-year-old Caucasian man after prolonged topical use of flurandrenolide. …
Number of citations: 23 europepmc.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
… It contains Cordran (Flurandrenolide, USP), a potent corticosteroid for topical use. Flurandrenolide occurs as white to off-white, fluffy crystalline powder and is odorless. Flurandrenolide …
Number of citations: 2 dailymed.nlm.nih.gov
DC Wright - jamanetwork.com
PRECAUTIONS: General-Systemic absorption of topical corticosteroids has produced reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, manifestations of Cushing's …
Number of citations: 0 jamanetwork.com
L Brothers - jamanetwork.com
PRECAUTIONS: General-Systemic absorption of topical corticosteroids has produced reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, manifestations of Cushing's …
Number of citations: 0 jamanetwork.com
DS Peal, RW Mills, SN Lynch, JM Mosley, E Lim… - Circulation, 2011 - Am Heart Assoc
… We provide evidence that flurandrenolide functions via the glucocorticoid receptor–mediated pathway. These 2 molecules and future discoveries from this screen should yield novel …
Number of citations: 121 www.ahajournals.org
FIN API - academia.edu
HPTLC stability indicating method has been developed for determination of anti-psoriasis drug, flurandrenolide in API and its formulation. The method was constructed on high …
Number of citations: 2 www.academia.edu

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